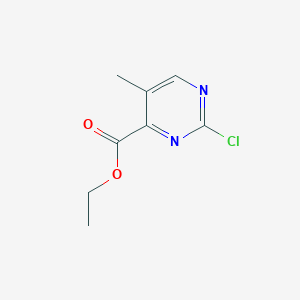

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an ethyl ester group at the fourth position of the pyrimidine ring. This compound is known for its applications as an intermediate in pharmaceutical synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate conditions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Hydrolysis: 2-chloro-5-methylpyrimidine-4-carboxylic acid.

Oxidation and Reduction: Oxidized or reduced pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: It is used in the study of enzyme interactions and metabolic pathways involving pyrimidine compounds.

Medicine: The compound is an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro group at the second position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives may interact with enzymes or receptors, modulating their activity and resulting in biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Differing in the position of the methyl and chloro groups, leading to variations in reactivity and applications.

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate:

Ethyl 2-chloro-5-ethylpyrimidine-4-carboxylate: The presence of an ethyl group instead of a methyl group influences the compound’s properties and reactivity.

Biological Activity

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry and agricultural applications. Its biological activity has been explored in various contexts, including its role as an intermediate in drug synthesis, its potential as an agrochemical, and its biochemical applications.

1. Pharmaceutical Applications

Mechanism of Action : this compound acts as a precursor in the synthesis of various pharmaceutical agents. It is particularly noted for its role in developing compounds targeting neurological disorders and cancers. The compound's structure allows it to interact with biological targets effectively, enhancing the efficacy and specificity of drugs.

Case Studies :

- In a study focusing on pyrimidine derivatives, compounds synthesized from this compound exhibited notable activity against cancer cell lines, with IC50 values indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- Another investigation highlighted its use in synthesizing selective inhibitors for the epidermal growth factor receptor (EGFR), demonstrating its utility in developing targeted cancer therapies .

2. Agricultural Chemistry

This compound is also employed in agricultural formulations. Its effectiveness as an agrochemical is attributed to its ability to act against specific pests and diseases affecting crops.

Applications :

- The compound has been incorporated into formulations aimed at improving crop protection and yield. Its role in pest control has been documented, where it enhances the resilience of crops against various pathogens .

3. Biochemical Research

The compound serves as a valuable tool in biochemical research, particularly in the development of assays that study enzyme activities and metabolic pathways.

Research Findings :

- This compound has been utilized to probe enzyme kinetics and metabolic processes, aiding researchers in understanding cellular functions more comprehensively .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their biological activity.

| Compound | Target Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | EGFR Inhibition | 0.87 | High selectivity against cancer cells |

| Compound B | Antiviral Activity | <10 | Effective against resistant strains |

| Compound C | Enzyme Inhibition | 72 | Significant improvement over previous derivatives |

5. Safety and Toxicology

Toxicological assessments have indicated that derivatives of this compound exhibit favorable safety profiles in animal models. For instance, studies have reported no acute toxicity at high doses (up to 2000 mg/kg) in mice, suggesting a good margin of safety for potential therapeutic applications .

Properties

IUPAC Name |

ethyl 2-chloro-5-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-5(2)4-10-8(9)11-6/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDYBJYPSJDCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.